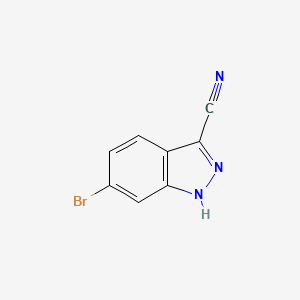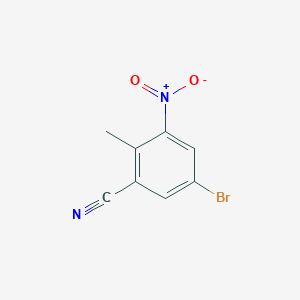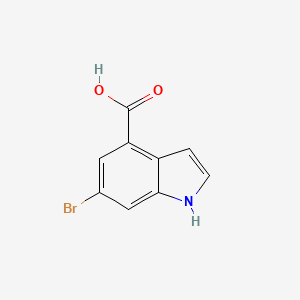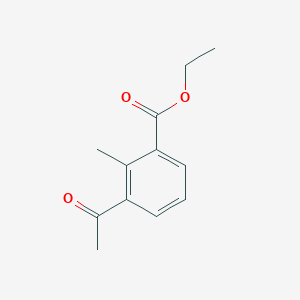![molecular formula C8H5BrN2O B1292622 4-Brom-1H-Pyrrolo[3,2-c]pyridin-3-carbaldehyd CAS No. 1000341-87-6](/img/structure/B1292622.png)
4-Brom-1H-Pyrrolo[3,2-c]pyridin-3-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde" is a multifunctionalized molecule that is part of a broader class of compounds known as pyrrole-3-carbaldehydes. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrrole-3-carbaldehydes, which are structurally related to "4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde," can be achieved through a one-pot three-component reaction. This process involves the use of 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines in a palladium-catalyzed Sonogashira coupling reaction, followed by a silver-mediated annulation to access the desired pyrrole-3-carbaldehydes . Another approach for synthesizing bromo-pyridine carbaldehyde scaffolds, which are closely related to the compound , employs a two-step synthesis using dibromination of bromo-picolines and subsequent hydrolysis with calcium carbonate .
Molecular Structure Analysis
While the specific molecular structure analysis of "4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde" is not directly provided, related compounds have been studied using X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined, which shares the bromo-carbaldehyde moiety with the compound of interest .
Chemical Reactions Analysis
The reactivity of bromo-carbaldehyde compounds can be quite versatile. For instance, 4-Bromo-1,6-methano annulene-3-carbaldehyde reacts with dinucleophiles to yield heteroanellated compounds containing various heterocyclic rings, indicating that the bromo-carbaldehyde group can participate in nucleophilic addition reactions . Additionally, 3-bromopyridine-4-carbaldehyde, a compound with a similar bromo-carbaldehyde structure, can undergo palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure to form 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-carbaldehyde derivatives can vary depending on the solvent and the specific structure of the compound. For example, solvatochromic and photophysical studies of a related compound showed that the emission spectrum and quantum yield are influenced by the polarity of the solvent . This suggests that "4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde" may also exhibit solvatochromic behavior, with its physical properties being solvent-dependent.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Diese Verbindung hat sich als vielversprechend in der Entwicklung von Krebstherapien erwiesen. Derivate von Pyrrolopyridin, wie 4-Brom-1H-Pyrrolo[3,2-c]pyridin-3-carbaldehyd, haben sich als Inhibitoren der FMS-Kinase gezeigt, was für die Entwicklung von Krebs- und Arthritismedikamenten von Bedeutung ist . Die strukturelle Ähnlichkeit mit anderen Pyrrolopyridinderivaten, die in Krebsmedikamenten wie Vemurafenib oder Pexidartinib verwendet werden, unterstreicht ihr Potenzial in diesem Bereich .
Behandlungen neurologischer Erkrankungen
Die biologische Aktivität von Pyrrolopyridinderivaten erstreckt sich auf die Behandlung von Erkrankungen des Nervensystems. Ihre pharmakologischen Eigenschaften wurden für analgetische und sedative Anwendungen untersucht, die bei der Behandlung neurologischer Erkrankungen von Vorteil sein könnten .
Krankheiten des Immunsystems
Pyrrolopyridinderivate wurden auf ihre Auswirkungen auf das Immunsystem untersucht. Diese Forschung ist entscheidend für die Entwicklung neuer Behandlungen für Autoimmunerkrankungen und das Verständnis der Immunantwort auf molekularer Ebene .
Antidiabetika
Die Derivate der Verbindung wurden auch auf ihre antidiabetischen Eigenschaften untersucht. Diese Forschung könnte zur Entwicklung neuer Klassen von Antidiabetika führen, die Patienten alternative Behandlungsmöglichkeiten bieten .
Antimykobakterielle Aktivität
Wissenschaftliche Studien haben gezeigt, dass Pyrrolopyridinderivate eine antimykobakterielle Aktivität besitzen. Dies ist besonders relevant für die Bekämpfung von Krankheiten wie Tuberkulose, die durch Mykobakterien verursacht werden .
Antivirene Anwendungen
Die antiviralen Eigenschaften von Pyrrolopyridinderivaten sind besonders im Zusammenhang mit HIV-1 von Interesse. Verbindungen wie Camptotheca, die das Pyrrolopyridinsystem enthalten, wurden in HIV-1-Behandlungsstrategien eingesetzt .
Pharmakokinetik und Medikamentenentwicklung
Die Erforschung der pharmakokinetischen Eigenschaften von Pyrrolopyridinderivaten, einschließlich ihrer Löslichkeit und metabolischen Stabilität, ist für die Medikamentenentwicklung von entscheidender Bedeutung. Studien an Verbindungen wie 7-Amino-2-(3-Chlorbenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridin-1,3-dion liefern Erkenntnisse über das Verhalten dieser Verbindungen in biologischen Systemen .
Synthese von Naturprodukten
Pyrrolopyridinderivate finden sich in Naturprodukten mit signifikanter biologischer Aktivität. Die Synthese dieser Verbindungen kann zur Entdeckung neuer Medikamente mit Naturproduktursprung führen und das Arsenal der verfügbaren Arzneimittel erweitern .
Wirkmechanismus
Target of Action
The primary target of 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1-4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which is involved in various biological processes. The activation of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, inhibiting this pathway can be an effective strategy for cancer therapy .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for further optimization .
Result of Action
In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The action, efficacy, and stability of 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be influenced by various environmental factors. For instance, the electronegativity of atoms in the compound can affect its potency . .
Eigenschaften
IUPAC Name |
4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMDNWNUXGADZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646781 |
Source


|
| Record name | 4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000341-87-6 |
Source


|
| Record name | 4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

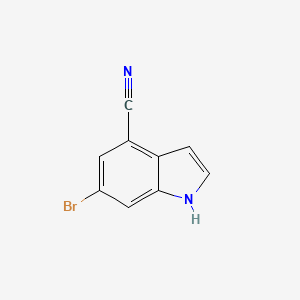


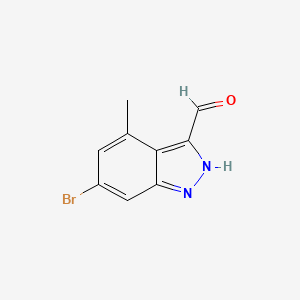
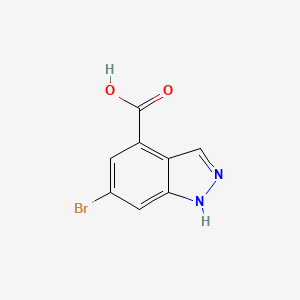


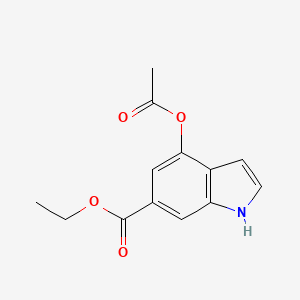
![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)
